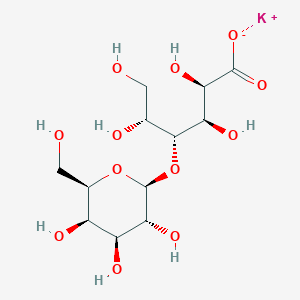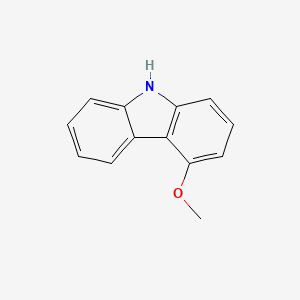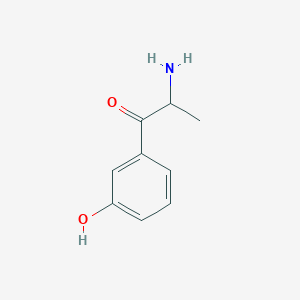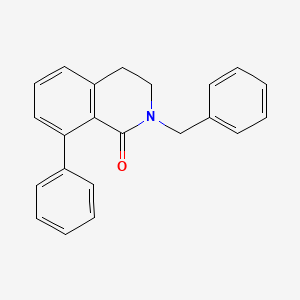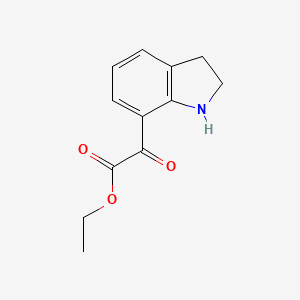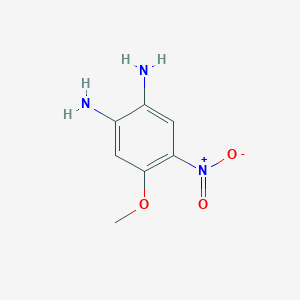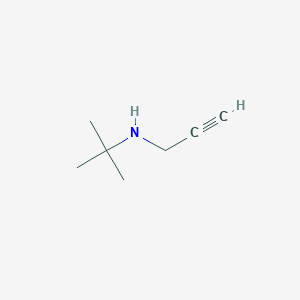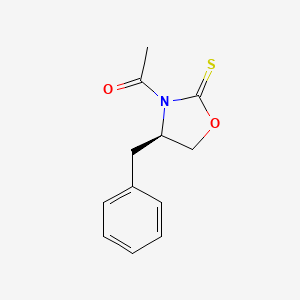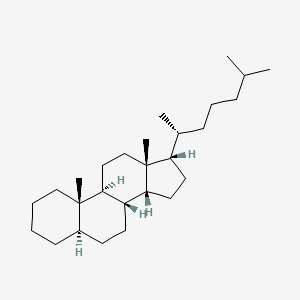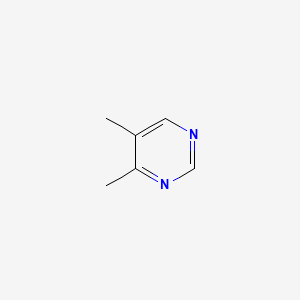
4,5-Dimethylpyrimidine
Overview
Description
4,5-Dimethylpyrimidine is a heterocyclic organic compound with a pyrimidine ring structure. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including dihydrofolate reductase, thymidylate synthase, and DNA polymerase. It is also believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4,5-Dimethylpyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. In addition, it has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4,5-Dimethylpyrimidine in lab experiments include its unique properties and applications, its availability, and its relatively low cost. The limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are many future directions for the research and development of 4,5-Dimethylpyrimidine. These include the design and synthesis of new derivatives with improved properties and activities, the development of new synthetic methods for its preparation, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery, material science, and organic synthesis.
Conclusion:
In conclusion, 4,5-Dimethylpyrimidine is a versatile compound with various applications in scientific research. Its unique properties and activities make it an attractive target for drug discovery, material science, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,5-Dimethylpyrimidine have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Scientific Research Applications
4,5-Dimethylpyrimidine has various applications in scientific research, including drug discovery, material science, and organic synthesis. In drug discovery, 4,5-Dimethylpyrimidine is used as a scaffold for the design of new drugs with anticancer, antifungal, and antibacterial activities. In material science, 4,5-Dimethylpyrimidine is used as a ligand for the synthesis of metal-organic frameworks (MOFs) with unique properties. In organic synthesis, 4,5-Dimethylpyrimidine is used as a building block for the synthesis of complex organic molecules.
properties
IUPAC Name |
4,5-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-8-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCYMUBTCGGWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



